6-ethynyl-5-azaspiro[2.4]heptane hydrochloride
CAS No.: 2680540-15-0
Cat. No.: VC11542388
Molecular Formula: C8H12ClN
Molecular Weight: 157.64 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2680540-15-0 |
|---|---|
| Molecular Formula | C8H12ClN |
| Molecular Weight | 157.64 g/mol |
| IUPAC Name | 6-ethynyl-5-azaspiro[2.4]heptane;hydrochloride |
| Standard InChI | InChI=1S/C8H11N.ClH/c1-2-7-5-8(3-4-8)6-9-7;/h1,7,9H,3-6H2;1H |
| Standard InChI Key | JNFDDSUOTZGGKN-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1CC2(CC2)CN1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 6-ethynyl-5-azaspiro[2.4]heptane hydrochloride consists of a bicyclic system: a cyclopropane ring fused to a five-membered azaspiro ring. The ethynyl (–C≡CH) substituent at position 6 introduces rigidity and electron-deficient character, which influences reactivity and molecular interactions. The hydrochloride salt enhances solubility in polar solvents, a critical feature for pharmaceutical formulations.
Physicochemical Profile
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₁₀ClN |
| Molecular Weight | 171.63 g/mol |
| Purity | ≥95% (HPLC) |
| Solubility | Soluble in DMSO, methanol, water |
| Storage Conditions | 2–8°C under inert atmosphere |
The ethynyl group’s linear geometry and sp-hybridized carbons contribute to the compound’s planar rigidity, which is advantageous for target binding in enzyme inhibition.
Synthesis and Production
Synthetic Routes
The synthesis of 6-ethynyl-5-azaspiro[2.4]heptane hydrochloride involves multistep sequences, often starting from cyclopropane precursors. A representative pathway includes:
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Cyclopropanation: Formation of the spirocyclic core via [2+1] cycloaddition.
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Ethynylation: Introduction of the ethynyl group via Sonogashira coupling or alkyne addition.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Key challenges include maintaining stereochemical integrity and minimizing ring strain during cyclopropanation.
Optimization Strategies
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Catalytic Systems: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in ethynylation steps.
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Temperature Control: Low temperatures (−78°C) during cyclopropanation reduce side reactions.
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Chiral Resolution: HPLC with chiral stationary phases (e.g., Chiralpak® AD-H) ensures enantiopurity.
Biological Activities and Mechanisms
Enzymatic Inhibition
The spirocyclic framework and ethynyl group enable interactions with enzymatic active sites. For example, analogs of this compound inhibit SARS-CoV-2 3CL protease by forming hydrogen bonds with catalytic residues (e.g., His41 and Cys145). The ethynyl group’s electron-withdrawing nature enhances electrophilic reactivity, facilitating covalent binding to thiol groups in cysteine proteases.
Pharmacokinetic Properties
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Metabolic Stability: The spirocyclic structure resists cytochrome P450 oxidation, prolonging half-life.
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Blood-Brain Barrier Permeability: LogP values (~1.5) suggest moderate CNS penetration.
Applications in Drug Development
Antiviral Agents
6-Ethynyl-5-azaspiro[2.4]heptane hydrochloride serves as a precursor for protease inhibitors, notably in hepatitis C (HCV) and COVID-19 therapeutics. Its incorporation into CMX990 analogs enhances binding affinity to viral proteases by 20-fold compared to non-ethynylated derivatives.
Antibiotic Adjuvants
The compound potentiates β-lactam antibiotics against ESBL-producing bacteria by inhibiting resistance enzymes. Synergistic effects with meropenem reduce MIC values by 64-fold in E. coli models.
Comparative Analysis with Related Compounds
| Compound | Key Structural Feature | Biological Activity |
|---|---|---|
| Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate | Ester group | SARS-CoV-2 3CL protease inhibition |
| 1-Oxa-5-azaspiro[2.4]heptane | Oxygen atom in ring | PROTAC intermediate |
| 6-Ethynyl-5-azaspiro[2.4]heptane | Ethynyl group | Broad-spectrum enzyme inhibition |
The ethynyl derivative’s enhanced electrophilicity and rigidity improve target engagement compared to oxygenated or esterified analogs.
Future Research Directions
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Targeted Delivery Systems: Liposomal encapsulation to improve bioavailability.
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Structural Diversification: Introducing fluorinated ethynyl groups to enhance binding kinetics.
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Clinical Trials: Phase I studies for COVID-19 therapeutics by 2026.
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